N-(2-Formyl-4-methoxyphenyl)acetamide
Description
N-(2-Formyl-4-methoxyphenyl)acetamide is an aromatic acetamide derivative characterized by a formyl (-CHO) group at the 2-position and a methoxy (-OCH₃) group at the 4-position of the phenyl ring.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
N-(2-formyl-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7(13)11-10-4-3-9(14-2)5-8(10)6-12/h3-6H,1-2H3,(H,11,13) |
InChI Key |
VYKJLZNNMBOECK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Functional Group Variations
Table 1: Key Structural Differences and Functional Groups
Key Observations :
- Formyl vs.
- Ethoxy vs.
- Nitro Substituents: The nitro group in 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide enhances electrophilic reactivity, making it more suitable for aromatic substitution reactions.
Key Findings :
Physicochemical Properties
- Lipophilicity: Ethoxy and methoxy groups increase logP values, improving lipid solubility. For example, N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is more lipophilic than methoxy-only analogues.
- Solubility: Nitro groups () reduce aqueous solubility due to their electron-withdrawing nature, whereas amino groups () may improve solubility in acidic environments.
- Stability : Formyl groups are prone to oxidation, requiring stabilization in formulations, whereas azido groups may decompose under UV light .
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